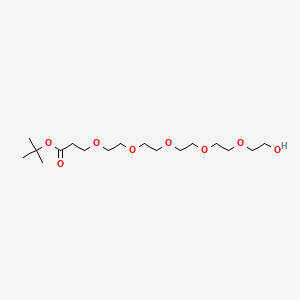
Hydroxy-PEG5-t-butyl ester
Vue d'ensemble
Description
Hydroxy-PEG5-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
This heterobifunctional, PEGylated crosslinker features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other, which can be deprotected with acidic conditions . It can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .Molecular Structure Analysis
The molecular formula of Hydroxy-PEG5-t-butyl ester is C17H34O8 . Its molecular weight is 366.4 g/mol . The IUPAC name is tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis
The t-butyl protected carboxylic acid at one end of the Hydroxy-PEG5-t-butyl ester can be deprotected under acidic conditions . This allows it to participate in further chemical reactions.Physical And Chemical Properties Analysis
Hydroxy-PEG5-t-butyl ester has a refractive index of n/D 1.448 and a density of 1.071 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 19 .Applications De Recherche Scientifique
Hydroxy-PEG5-t-butyl ester is a heterobifunctional, PEGylated crosslinker . It features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other, which can be deprotected with acidic conditions . The hydrophilic PEG linker facilitates solubility in biological applications .
-
Bioconjugation : Hydroxy-PEG5-t-butyl ester can be used for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. This process is used in many areas of research and applied science, including drug delivery and immunology.
-
Synthesis of Small Molecules : It can be used as a building block for the synthesis of small molecules . Small molecules are low molecular weight organic compounds that regulate biological processes. They have a variety of uses in medicine and biology.
-
Synthesis of Biomolecules : Hydroxy-PEG5-t-butyl ester can also be used for the synthesis of biomolecules . Biomolecules are any molecules that are produced by living organisms, including large macromolecules such as proteins, polysaccharides, lipids, and nucleic acids, as well as small molecules such as primary metabolites, secondary metabolites, and natural products.
-
Chemical Biology and Medicinal Chemistry : It can be used to create other tool compounds for chemical biology and medicinal chemistry that require ligation . Ligation is the process of joining two DNA fragments or other molecules together.
-
Antibody-Drug Conjugates : One specific application of Hydroxy-PEG5-t-butyl ester is its synthetic incorporation into antibody-drug conjugates . Antibody-drug conjugates are a type of targeted therapy in which a cytotoxic drug is linked to an antibody that specifically targets cancer cells.
-
Proteolysis-Targeting Chimeras (PROTACs) : It can also be used in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome.
-
Drug Delivery Systems : Hydroxy-PEG5-t-butyl ester can be used in the development of drug delivery systems . The PEGylation process, which involves the attachment of PEG chains to drugs or therapeutic proteins, can improve the solubility, stability, and bioavailability of the drug .
-
Surface Modification : It can be used for the surface modification of nanoparticles or other materials . The hydrophilic PEG chains can enhance the stability and biocompatibility of the materials .
-
Therapeutic Proteins and Peptides : Hydroxy-PEG5-t-butyl ester can be used for the PEGylation of therapeutic proteins and peptides . This can increase their circulating half-life and reduce their immunogenicity .
-
Bioimaging : It can be used in the development of contrast agents for bioimaging applications . The PEG chains can improve the solubility and biocompatibility of the contrast agents .
-
Biosensors : Hydroxy-PEG5-t-butyl ester can be used in the development of biosensors . The PEG chains can enhance the stability and sensitivity of the biosensors .
-
Tissue Engineering : It can be used in the development of scaffolds for tissue engineering . The PEG chains can improve the biocompatibility and mechanical properties of the scaffolds .
-
Nanoparticle Drug Delivery : Hydroxy-PEG5-t-butyl ester can be used in the development of nanoparticle-based drug delivery systems . The PEG chains can improve the stability and biocompatibility of the nanoparticles, enhancing their ability to deliver drugs to specific locations within the body .
-
Gene Delivery : It can be used in the development of gene delivery systems . The PEG chains can protect the genetic material from degradation, improving the efficiency of gene delivery .
-
Protein PEGylation : Hydroxy-PEG5-t-butyl ester can be used for the PEGylation of proteins . This can increase the stability and circulating half-life of the proteins, enhancing their therapeutic potential .
-
Liposome Formulation : It can be used in the formulation of liposomes . The PEG chains can enhance the stability and longevity of the liposomes, improving their ability to encapsulate and deliver drugs .
-
Microbubble Contrast Agents : Hydroxy-PEG5-t-butyl ester can be used in the development of microbubble contrast agents for ultrasound imaging . The PEG chains can enhance the stability and circulation time of the microbubbles, improving the quality of the ultrasound images .
-
Hydrogel Formulation : It can be used in the formulation of hydrogels . The PEG chains can improve the water retention and biocompatibility of the hydrogels, enhancing their potential for use in tissue engineering and wound healing applications .
Orientations Futures
Hydroxy-PEG5-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This suggests that it could have a wide range of applications in the future, particularly in the field of medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKXOAOLAFMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG5-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




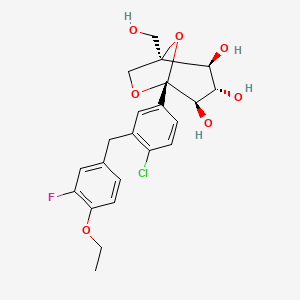
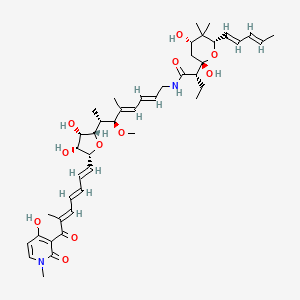
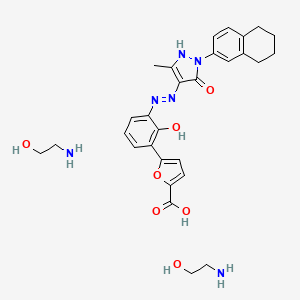
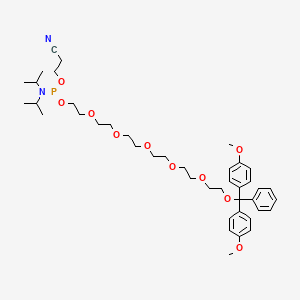
![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)
![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)
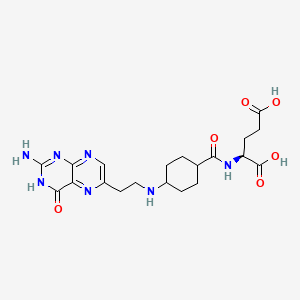
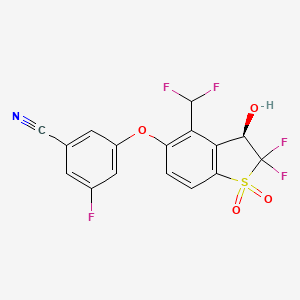
![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)
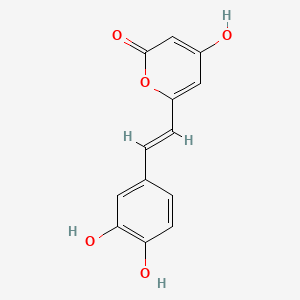
![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)
![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)